[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
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Overview
Description
[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C6H8F2N2S·HCl. It is known for its unique structure, which includes a thiazole ring substituted with difluoromethyl and methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable precursor, such as 2-bromo-4-methylthiazole, with difluoromethylamine under controlled conditions.
Substitution Reaction: The difluoromethyl group is introduced through a substitution reaction, often using difluoromethylating agents like difluoromethyl iodide.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the intermediate compound with an amine source, such as ammonia or a primary amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, particularly at the methanamine group. Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, [4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole-containing compounds is beneficial.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to enhance the performance of various industrial products.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The thiazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
- [4-(Methyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
- [4-(Chloromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
Uniqueness
Compared to similar compounds, [4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride is unique due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions. Additionally, the difluoromethyl group can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, which are crucial for its potential therapeutic applications.
Properties
IUPAC Name |
[4-(difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-3-5(6(7)8)10-4(2-9)11-3;/h6H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTIPUIXVDNARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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